1,3-Dimethylimidazolidin-2-imine hydrobromide

Nucleophilicity Chemoselectivity Staudinger ligation

Researchers synthesizing antisense oligonucleotides often face nuclease degradation and ionic-strength-dependent hybridization. 1,3-Dimethylimidazolidin-2-imine hydrobromide (CAS 77458-86-7) solves this as the essential precursor for chemoselective Staudinger ligation of charge-neutral phosphoryl guanidine (PG) linkages. - Enables synthesis of PG-gapmers with >21-day nuclease resistance and ionic-strength-independent duplex formation. - Defined hydrobromide stoichiometry ensures reproducible coupling efficiency for automated phosphoramidite synthesizers. - Key reagent for antisense therapeutics, siRNA stabilization, and low-salt biosensor probe development.

Molecular Formula C5H12BrN3
Molecular Weight 194.076
CAS No. 77458-86-7
Cat. No. B2383147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolidin-2-imine hydrobromide
CAS77458-86-7
Molecular FormulaC5H12BrN3
Molecular Weight194.076
Structural Identifiers
SMILESCN1CCN(C1=N)C.Br
InChIInChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
InChIKeyHDWDXJNEZIGGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethylimidazolidin-2-imine Hydrobromide: A Cyclic Guanidine Salt for Oligonucleotide Chemistry


1,3-Dimethylimidazolidin-2-imine hydrobromide (CAS 77458-86-7) is the hydrobromide salt of a cyclic, N,N′-dimethyl-substituted 2-iminoimidazolidine — a monocyclic guanidine derivative [1]. The free base is classified among N-nucleophiles in the guanidine family, with Mayr reactivity parameters of N = 12.46 and sN = 0.87 in dichloromethane [2]. This hydrobromide salt serves as a stable, water-soluble precursor for generating the 1,3-dimethylimidazolidin-2-imine (DMI) moiety, a key phosphoryl guanidine (PG) modification group in antisense oligonucleotide therapeutics [3].

Why This Hydrobromide Salt Is Irreplaceable in Phosphoryl Guanidine Chemistry


The DMI moiety, delivered via its hydrobromide salt (CAS 77458-86-7), occupies a narrow physicochemical and functional niche that distinguishes it from both open-chain guanidine bases (e.g., 1,1,3,3-tetramethylguanidine, TMG) and alternative oligonucleotide backbone chemistries (e.g., phosphorothioate, PS). Mayr nucleophilicity data reveal that DMI (N = 12.46, sN = 0.87) is a weaker but more selective nucleophile than TMG (N = 13.58, sN = 0.77), making DMI uniquely suited for chemoselective Staudinger ligations in automated oligonucleotide synthesis without competing side reactions [1]. Furthermore, replacing DMI with phosphorothioate linkages would sacrifice the charge-neutral character of the PG backbone, losing the hallmark ionic-strength-independent duplex formation and altered solvation properties documented for DMI-modified oligomers [2]. Simple interchange of salt forms (e.g., hydrochloride vs. hydrobromide) also carries procurement risk, as the hydrobromide is the direct product of the cyanogen bromide–mediated cyclization route to the free base and provides defined stoichiometry for downstream Staudinger chemistry [3].

Quantitative Evidence vs. Closest Comparators


Chemoselectivity: Mayr Nucleophilicity vs. Tetramethylguanidine

In dichloromethane, 1,3-dimethylimidazolidin-2-imine (DMI) displays a Mayr nucleophilicity parameter N = 12.46, which is 1.12 units lower than 1,1,3,3-tetramethylguanidine (TMG, N = 13.58). However, DMI exhibits a higher sensitivity parameter sN = 0.87 versus sN = 0.77 for TMG [1]. The lower N value indicates attenuated baseline nucleophilicity, reducing off-target reactions during solid-phase oligonucleotide synthesis, while the higher sN confers greater responsiveness to electrophile reactivity, enabling predictable, chemoselective coupling in the Staudinger ligation used for PG-oligonucleotide assembly [2].

Nucleophilicity Chemoselectivity Staudinger ligation

Duplex Thermal Stability and Ionic-Strength Independence

Under near-physiological conditions (0.1 M NaCl, 10 mM MgCl₂), each DMI modification reduces duplex melting temperature (Tm) by an average of –1.2°C relative to unmodified DNA [1]. Critically, at low ionic strength—including deionized water—DMI-modified duplexes exhibit significantly enhanced thermal stability. Fully substituted phosphoryl guanidine oligonucleotides (PGOs) form stable duplexes in deionized water, whereas native DNA duplexes lose over 40°C in Tm when transitioning from standard buffer to deionized water [2]. The Tm of fully modified PGO/DNA duplexes shows nearly no dependence on cation concentration, a property not shared by phosphorothioate (PS)-modified or unmodified oligonucleotides [2].

Thermal stability Duplex melting Ionic strength independence

Serum Nuclease Resistance vs. Phosphorothioate

Oligonucleotides bearing phosphoryl guanidine (DMI) groups at three to five internucleotidic positions retained integrity in serum-containing medium for more than 21 days [1]. A broad comparative review classifies nuclease resistance as PG > PS (phosphoryl guanidine greater than phosphorothioate) [2]. Furthermore, replacing as few as two internucleotidic phosphates with PG groups in a phosphorothioate-modified oligonucleotide did not decrease cellular uptake in the absence of lipid carriers, demonstrating that PG modification can be layered onto existing PS chemistries without compromising delivery [1].

Nuclease resistance Serum stability Antisense oligonucleotides

B-Form DNA Structural Integrity

Circular dichroism (CD) spectroscopy confirms that DMI-modified DNA duplexes retain the native B-form double helix structure, with no detectable distortion introduced by the phosphoryl guanidine modification [1]. An independent study corroborated the similarity of B-form double helix between native and fully DMI-modified duplexes, noting only subtle changes in sugar puckering (decreased C2′-endo, increased C1′-exo conformations) within the modified strand [2]. This is in contrast to certain other backbone modifications (e.g., 2′-O-methyl or LNA) which can induce A-form character or alter helix geometry.

Circular dichroism B-form DNA Structural conservation

Salt-Form Fidelity and Synthetic Provenance

The hydrobromide salt (CAS 77458-86-7) is the direct product of the cyanogen bromide–mediated cyclization of N,N′-dimethyl-ethylenediamine, yielding crystalline 1,3-dimethylimidazolidin-2-imine hydrobromide with defined stoichiometry (1:1 HBr) [1]. This is distinct from the hydrochloride salt (CAS 87954-60-7, MW 149.62) and the free base (CAS 45514-40-7, MW 113.16) . The hydrobromide's higher molecular weight (MW 194.07) and water solubility provide practical handling advantages for preparing DMI-azide intermediates used in Staudinger-based solid-phase oligonucleotide synthesis, where precise stoichiometric control of the guanidine precursor is critical for coupling efficiency [2].

Salt form Synthesis precursor Staudinger chemistry

Basicity Modulation by the Cyclic Scaffold

Replacing the open-chain guanidine group with a cyclic 2-iminoimidazolidine scaffold reduces basicity by ΔpKa = –0.66 (e.g., 2-(arylimino)imidazolidine pKa = 10.24 vs. corresponding aryl guanidine pKa = 10.90) [1]. This class-level finding is directly relevant to DMI: the constrained cyclic geometry of the imidazolidine ring attenuates proton affinity, making the DMI moiety less basic than acyclic tetraalkylguanidines. This moderated basicity is advantageous for oligonucleotide applications where excessive positive charge at physiological pH could promote non-specific electrostatic interactions with serum proteins or cell membranes.

Basicity pKa Guanidine 2-Iminoimidazolidine

High-Value Application Scenarios


Automated Solid-Phase Synthesis of Charge-Neutral Oligonucleotides

The hydrobromide salt is the preferred precursor for generating DMI-azide intermediates used in Staudinger ligation on solid support. Automated phosphoramidite synthesizers equipped with standard reagents can incorporate DMI-based PG linkages at defined positions (3–5 per terminus), producing gapmer oligonucleotides with charge-neutral backbones that retain B-form DNA structure and exhibit >21-day nuclease resistance. The defined Br⁻ counterion ensures accurate stoichiometry for azide formation, which is critical for reproducible coupling efficiency [1].

Antisense Gapmer Therapeutics for MDR1 Tumors

PG-gapmers synthesized using DMI hydrobromide as the guanidine source efficiently silence MDR1 mRNA in tumor cells and restore chemotherapeutic sensitivity. The PG modification's superior nuclease resistance (PG > PS) and carrier-free cellular uptake when limited to two PG substitutions make it a compelling backbone chemistry for next-generation antisense therapeutics. The ionic-strength-independent hybridization ensures consistent target engagement even in the variable tumor microenvironment [2].

Diagnostic Probes for Low-Ionic-Strength Operation

Fully DMI-modified PGO probes form stable duplexes with target DNA or RNA in deionized water, a property unmatched by unmodified or phosphorothioate-modified oligonucleotides (which lose >40°C in Tm). This enables hybridization-based detection in low-salt environments such as field-deployable biosensors, microfluidic devices, and nanoparticle-based assays where buffer additives are restricted. The maintenance of B-form helix geometry ensures compatibility with standard intercalating dye readouts [3].

siRNA Stabilization via Terminal Modification

The DMI phosphoryl guanidine group has been demonstrated to enhance the stability of single-stranded RNAs and siRNAs against nuclease destruction when installed at the 3′-terminus. Combined with 2′-O-methyl or 2′-fluoro modifications, the PG group provides additive stabilization without compromising RNA-induced silencing complex (RISC) loading, making DMI hydrobromide a key procurement item for laboratories developing stabilized siRNA libraries for functional genomics screening [4].

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